Cas no 35748-34-6 (3-Amino-2-hydroxybenzoic Acid Methyl Ester)

3-Amino-2-hydroxybenzoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-2-hydroxybenzoate
- 3-Amino-2-hydroxybenzoic Acid Methyl Ester
- Methyl 3-aminosalicylate
- Benzoic acid,3-amino-2-hydroxy-, methyl ester
- 3-Amino-2-hydroxy-benzoesaeure-methylester
- 3-amino-2-hydroxy-benzoic acid methyl ester
- methyl 2-hydroxy-3-aminobenzoate
- methyl 3-amino-2-hydroxy-benzoate
- Benzoic acid, 3-amino-2-hydroxy-, methyl ester
- 3-AMINOSALICYLIC ACID METHYL ESTER
- methyl3-amino-2-hydroxybenzoate
- methyl-m-aminosalicylat
- Methyl-3-aminosalicylate
- aminohydroxy-benzoic methyl ester
- Methyl-3-amino-2-hydroxybenzoate
- OMWQHVRUXLRZRC-UHFFFAOYSA-N
- BCP21846
- methyl 3-azanyl-2-oxidanyl-benzoate
- AM20080679
- 35748-34-6
- A822971
- FT-0735839
- CS-W000705
- 3-anino-2-hydroxy-benzoic acid methyl ester
- W-202470
- PS-3104
- AKOS006238132
- SCHEMBL204668
- SY036497
- 3-Amino-2-hydroxy methyl benzoic acid methyl ester
- EN300-66964
- AC-23860
- MFCD09842614
- DTXSID20509747
- Z1065729996
- AB53733
- 3-Aminosalicylic Acid Methyl Ester; Methyl 2-Hydroxy-3-aminobenzoate; Methyl 3-Amino-2-hydroxybenzoate; Methyl 3-Aminosalicylate
-
- MDL: MFCD09842614
- インチ: 1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3
- InChIKey: OMWQHVRUXLRZRC-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C(=C([H])C([H])=C([H])C=1C(=O)OC([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 167.05800
- どういたいしつりょう: 167.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 72.6
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 120 ºC (dichloromethane )
- ふってん: 274.9±25.0 ºC (760 Torr),
- フラッシュポイント: 120.1±23.2 ºC,
- 屈折率: 1.606
- ようかいど: 微溶性(5.2 g/l)(25ºC)、
- PSA: 72.55000
- LogP: 1.34220
3-Amino-2-hydroxybenzoic Acid Methyl Ester セキュリティ情報
3-Amino-2-hydroxybenzoic Acid Methyl Ester 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Amino-2-hydroxybenzoic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66964-1.0g |
methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95.0% | 1.0g |
$87.0 | 2025-03-21 | |
Chemenu | CM156824-5g |
Methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95%+ | 5g |
$248 | 2022-12-31 | |
Enamine | EN300-66964-0.1g |
methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95.0% | 0.1g |
$30.0 | 2025-03-21 | |
Enamine | EN300-66964-5.0g |
methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95.0% | 5.0g |
$318.0 | 2025-03-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01101-50g |
methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95% | 50g |
$805 | 2023-09-07 | |
abcr | AB353805-5g |
Methyl 3-aminosalicylate, 97%; . |
35748-34-6 | 97% | 5g |
€416.00 | 2025-02-15 | |
Apollo Scientific | OR01954-100mg |
Methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 100mg |
£18.00 | 2022-10-09 | ||
Apollo Scientific | OR01954-250mg |
Methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 250mg |
£18.00 | 2025-02-19 | ||
Chemenu | CM156824-5g |
Methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95+% | 5g |
$309 | 2021-06-17 | |
Chemenu | CM156824-25g |
Methyl 3-amino-2-hydroxybenzoate |
35748-34-6 | 95+% | 25g |
$1333 | 2021-06-17 |
3-Amino-2-hydroxybenzoic Acid Methyl Ester 関連文献
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
3-Amino-2-hydroxybenzoic Acid Methyl Esterに関する追加情報
Introduction to 3-Amino-2-hydroxybenzoic Acid Methyl Ester (CAS No. 35748-34-6)
3-Amino-2-hydroxybenzoic Acid Methyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 35748-34-6, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, featuring both an amino and a hydroxyl functional group on a benzoic acid backbone, has garnered significant attention in recent years due to its potential applications in drug development and material science.
The structure of 3-Amino-2-hydroxybenzoic Acid Methyl Ester makes it a valuable building block for the synthesis of more complex molecules. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications, enabling the creation of a wide range of derivatives with tailored properties. These modifications can be achieved through various reactions, including condensation, esterification, and coupling reactions, which are fundamental in pharmaceutical synthesis.
In the realm of pharmaceutical research, 3-Amino-2-hydroxybenzoic Acid Methyl Ester has been explored for its potential role in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that have shown promise in treating various diseases. For instance, derivatives of benzoic acid have been implicated in the inhibition of enzymes and receptors involved in inflammatory pathways, making them attractive candidates for anti-inflammatory drugs.
Recent studies have highlighted the compound's utility in the synthesis of inhibitors targeting specific enzymatic pathways. One notable area of research has been its application in developing kinase inhibitors, which are critical in treating cancers and other chronic diseases. The amino group on 3-Amino-2-hydroxybenzoic Acid Methyl Ester provides a handle for covalent bonding with kinase active sites, while the hydroxyl group can be further functionalized to enhance binding affinity and selectivity.
Moreover, the compound has shown promise in material science applications. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and as a ligand in catalytic systems. These complexes can be employed in various catalytic processes, including cross-coupling reactions that are pivotal in synthesizing complex organic molecules.
The pharmaceutical industry has also explored 3-Amino-2-hydroxybenzoic Acid Methyl Ester as a precursor for antimicrobial agents. The structural features of this compound allow for the development of derivatives that exhibit broad-spectrum antimicrobial activity. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial strategies are urgently needed.
In academic research, 3-Amino-2-hydroxybenzoic Acid Methyl Ester has been utilized as a model compound to study reaction mechanisms and synthetic methodologies. Its well-defined structure and reactivity make it an ideal candidate for investigating new synthetic pathways and understanding reaction dynamics at a molecular level. Such research contributes to the broader field of organic chemistry and aids in the development of more efficient synthetic routes for complex molecules.
The compound's versatility extends to its use as a chromophore in optoelectronic applications. The aromatic system combined with functional groups can influence light absorption and emission properties, making it suitable for use in dyes and pigments. These applications are particularly relevant in the development of organic electronics, where efficient light-matter interactions are crucial.
From a regulatory perspective, 3-Amino-2-hydroxybenzoic Acid Methyl Ester (CAS No. 35748-34-6) is subject to standard chemical safety protocols due to its reactivity and potential health effects. However, it is not classified as a hazardous or controlled substance under current regulations, making it accessible for research and industrial use without stringent restrictions.
In conclusion, 3-Amino-2-hydroxybenzoic Acid Methyl Ester represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features enable its use as an intermediate in pharmaceutical synthesis, a ligand in coordination chemistry, and a component in advanced materials. As research continues to uncover new possibilities for this compound, its significance is likely to grow further, contributing to advancements in medicine and technology.
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